2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde
Description
Properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJOOROLZMUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethyl Group Installation via Swarts Reaction
The trifluoromethyl group at position 3 is typically introduced through halogen exchange using antimony trifluoride (SbF3) and hydrogen fluoride (HF). This method, adapted from the synthesis of o-trifluoromethyl benzaldehyde, involves replacing chlorine atoms on a trichloromethyl precursor. For example, 3-(trichloromethyl)-benzaldehyde derivatives undergo fluorination at 70–90°C under 2.5 MPa pressure, yielding trifluoromethyl groups with >82% efficiency.
Reaction Conditions:
-
Temperature: 70–95°C
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Catalyst: SbF3 (0.04–0.1 wt%)
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Pressure: 2.0–2.5 MPa
-
Time: 4–6 hours
Post-fluorination, distillation under reduced pressure (0.095 MPa) isolates the product, achieving >95% purity.
Directed Ortho Metalation for Chloro Functionalization
tert-Butyl Lithium-Mediated Chlorination
The chloro group at position 2 is efficiently introduced using tert-butyl lithium (t-BuLi) and tetramethylethylenediamine (TMEDA) or DIPEA as coordinating agents. This method, adapted from 2-chloro-5-(trifluoromethyl) benzoic acid synthesis, involves deprotonating the aromatic ring at low temperatures (-75°C) followed by chlorination.
Typical Procedure:
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Dissolve 3-(trifluoromethyl)-5-fluoro-benzaldehyde (0.1 mol) and TMEDA (0.1 mol) in anhydrous tetrahydrofuran (THF).
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Cool to -75°C under nitrogen and add t-BuLi (0.1 mol) dropwise.
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Quench with hexachloroethane (0.1 mol) after 1 hour.
Aldehyde Group Introduction and Optimization
Oxidation of Methyl Precursors
The aldehyde functionality is introduced via oxidation of a methyl group. Manganese dioxide (MnO2) or chromium trioxide (CrO3) in acetic acid selectively oxidizes 2-chloro-5-fluoro-3-(trifluoromethyl)-toluene to the corresponding benzaldehyde.
Conditions:
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Oxidizing agent: MnO2 (3 equiv)
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Solvent: Glacial acetic acid
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Temperature: 80°C, 12 hours
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Yield: 75–80%
Hydrolysis of Benzal Chloride
An alternative route involves hydrolyzing 2-chloro-5-fluoro-3-(trifluoromethyl)-benzal chloride. Treatment with aqueous HCl (6M) at 100°C for 2–3 hours achieves >95% conversion to the aldehyde.
Integrated Synthetic Routes
Sequential Halogenation and Oxidation
A representative synthesis combines halogen exchange and oxidation:
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Trifluoromethyl Installation: Fluorinate 3-(trichloromethyl)-5-fluoro-benzaldehyde with HF/SbF3.
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Chlorination: Use t-BuLi/TMEDA to introduce chlorine at position 2.
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Aldehyde Formation: Oxidize a methyl precursor with MnO2.
Overall Yield: 68–74%
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the trifluoromethyl and halogen groups influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde
- CAS Number : 95445-69-5
- Molecular Formula : C₈H₃ClF₄O
- Molecular Weight : 226.56 g/mol
- Density : 1.502 ± 0.06 g/cm³ (predicted)
- Boiling Point : 209.4 ± 35.0 °C (predicted)
This compound features a benzaldehyde core substituted with chlorine (position 2), fluorine (position 5), and a trifluoromethyl group (position 3). The electron-withdrawing nature of these substituents enhances electrophilicity at the aldehyde group, making it valuable in nucleophilic addition reactions and as a precursor in pharmaceutical and agrochemical synthesis .
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares key parameters with structurally related benzaldehydes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C, predicted) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| Target Compound | 95445-69-5 | C₈H₃ClF₄O | 226.56 | 2-Cl, 5-F, 3-CF₃ | 209.4 ± 35.0 | 1.502 ± 0.06 |
| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | C₇H₄ClFO | 158.55 | 2-F, 5-Cl | Not reported | Not reported |
| 5-Chloro-2-(trifluoromethyl)benzaldehyde | 90381-07-0 | C₈H₄ClF₃O | 208.56 | 5-Cl, 2-CF₃ | Not reported | Not reported |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 861928-27-0 | C₈H₄BrF₃O | 261.47 | 2-Br, 5-CF₃ | Not reported | Not reported |
| 2-Nitro-5-(trifluoromethyl)benzaldehyde | 1176723-57-1 | C₈H₄F₃NO₃ | 219.12 | 2-NO₂, 5-CF₃ | Not reported | Not reported |
| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | Not reported | C₈H₃ClF₄O | 226.56 | 3-Cl, 2-F, 6-CF₃ | Not reported | Not reported |
Key Observations :
- Substituent Effects: The target compound’s 2-Cl, 5-F, and 3-CF₃ substitution creates a unique electronic profile. Comparatively, 5-Chloro-2-(trifluoromethyl)benzaldehyde lacks fluorine but retains similar steric bulk.
- Nitro vs. Halogen Substitution : The nitro group in 2-Nitro-5-(trifluoromethyl)benzaldehyde (CAS 1176723-57-1) introduces stronger electron-withdrawing effects, likely increasing electrophilicity at the aldehyde group compared to halogenated analogs .
Biological Activity
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H5ClF4O, with a molecular weight of 226.56 g/mol. Its structure features a benzaldehyde group substituted with chlorine and fluorine atoms, which significantly influence its biological properties.
Cytochrome P450 Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. Such interactions are vital in drug design and development, as they may enhance therapeutic efficacy while minimizing toxicity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H5ClF4O | Notable CYP1A2 inhibition |
| 2-Chloro-5-(trifluoromethyl)benzaldehyde | C10H6ClF3O | Lacks fluorine at the 5-position; different activity |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C10H6ClF4O | Different chlorine position; altered reactivity |
| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | C10H6ClF4O | Similar structure but varied substitution pattern |
The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability compared to other compounds, making it particularly valuable in medicinal chemistry.
Case Studies and Research Findings
Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:
- Inhibition Studies : A study demonstrated that compounds containing trifluoromethyl groups exhibit increased potency in inhibiting specific enzymes involved in neurotransmitter uptake, suggesting a potential role in psychiatric disorders .
- Antimicrobial Activity : Research on structurally related compounds indicated significant activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .
- Pharmacokinetic Profiles : Animal studies have shown that compounds similar to this compound possess favorable pharmacokinetic properties, including moderate exposure and slow elimination rates, which are critical for maintaining therapeutic levels in vivo .
Q & A
Q. What strategies optimize its use as a precursor in heterocyclic synthesis?
- Condensation Reactions : With hydrazines to form Schiff bases (e.g., 2-chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde hydrazone) for pyrazole or imidazole synthesis .
- Catalytic Cyclization : Pd-catalyzed C–H activation constructs indole derivatives (yields ~70–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
